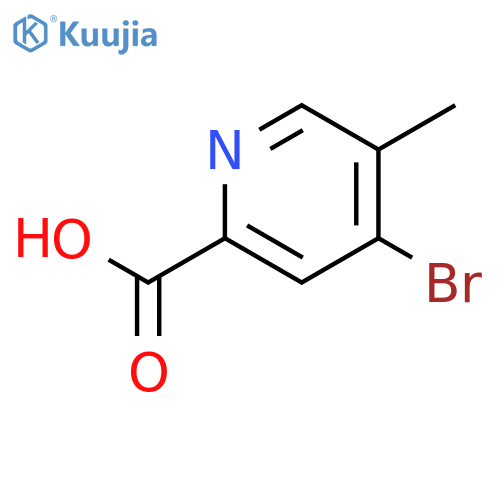Cas no 1196154-93-4 (4-bromo-5-methyl-pyridine-2-carboxylic acid)

1196154-93-4 structure
商品名:4-bromo-5-methyl-pyridine-2-carboxylic acid
CAS番号:1196154-93-4
MF:C7H6BrNO2
メガワット:216.032041072845
MDL:MFCD13190305
CID:1088587
PubChem ID:66628510
4-bromo-5-methyl-pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-methylpicolinic acid
- 4-Bromo-5-methylpyridin-2-carboxylic acid
- 4-bromo-5-methylpyridine-2-carboxylic acid
- 4-BroMo-5-Methyl-pyridine-2-carboxylic acid
- AK137974
- 2-Pyridinecarboxylic acid, 4-bromo-5-methyl-
- FCH1326089
- AB70164
- AX8242687
- 4-Bromo-5-methyl-2-pyridinecarboxylic acid, AldrichCPR
- DTXSID60735467
- 1196154-93-4
- AKOS022173641
- DA-18049
- MFCD13190305
- A892509
- EN300-703053
- C71660
- WXB15493
- SCHEMBL232024
- SY046115
- 4-Bromo-5-methylpicolinicacid
- CS-W007217
- DS-5934
- 4-bromo-5-methyl-pyridine-2-carboxylic acid
-
- MDL: MFCD13190305
- インチ: 1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11)
- InChIKey: QBHUWQKVSFENQT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C(C(=O)O[H])=NC([H])=C1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 214.95819g/mol
- どういたいしつりょう: 214.95819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-bromo-5-methyl-pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0523-100MG |
4-bromo-5-methyl-pyridine-2-carboxylic acid |
1196154-93-4 | 97% | 100MG |
¥ 396.00 | 2023-03-15 | |
| Chemenu | CM176887-250mg |
4-bromo-5-methylpicolinic acid |
1196154-93-4 | 95% | 250mg |
$145 | 2022-06-14 | |
| eNovation Chemicals LLC | D283035-5g |
4-Bromo-5-methylpicolinic acid |
1196154-93-4 | 95% | 5g |
$1480 | 2024-08-03 | |
| abcr | AB440553-250 mg |
4-Bromo-5-methylpicolinic acid, 95%; . |
1196154-93-4 | 95% | 250mg |
€268.10 | 2023-04-22 | |
| eNovation Chemicals LLC | Y1219123-1G |
4-bromo-5-methyl-pyridine-2-carboxylic acid |
1196154-93-4 | 97% | 1g |
$155 | 2024-07-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN672-1g |
4-bromo-5-methyl-pyridine-2-carboxylic acid |
1196154-93-4 | 95+% | 1g |
2754.0CNY | 2021-08-03 | |
| Chemenu | CM176887-1g |
4-bromo-5-methylpicolinic acid |
1196154-93-4 | 95% | 1g |
$636 | 2021-08-05 | |
| abcr | AB440553-1 g |
4-Bromo-5-methylpicolinic acid, 95%; . |
1196154-93-4 | 95% | 1g |
€687.50 | 2023-04-22 | |
| Enamine | EN300-703053-0.5g |
4-bromo-5-methylpyridine-2-carboxylic acid |
1196154-93-4 | 95% | 0.5g |
$329.0 | 2023-05-30 | |
| Enamine | EN300-703053-0.05g |
4-bromo-5-methylpyridine-2-carboxylic acid |
1196154-93-4 | 95% | 0.05g |
$98.0 | 2023-05-30 |
4-bromo-5-methyl-pyridine-2-carboxylic acid 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1196154-93-4 (4-bromo-5-methyl-pyridine-2-carboxylic acid) 関連製品
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1196154-93-4)4-bromo-5-methyl-pyridine-2-carboxylic acid

清らかである:99%
はかる:5g
価格 ($):648.0